Methacycline

Antimicrobial susceptibility MIC comparison Tetracycline analogs

Select Methacycline for non-antibiotic mechanistic studies requiring a validated TGF-β1/EMT inhibitor (IC₅₀ ~5 μM; JNK, p38, Akt inhibition). Its Group 1 PK (58% absorption, food-impaired bioavailability) provides experimental advantages over Group 2 tetracyclines. High-lipophilicity with maximal milk-to-serum partitioning for residue detection. Pharmaceutical secondary standard traceable to USP, EP, BP.

Molecular Formula C22H22N2O8
Molecular Weight 442.4 g/mol
CAS No. 914-00-1
Cat. No. B562267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethacycline
CAS914-00-1
Molecular FormulaC22H22N2O8
Molecular Weight442.4 g/mol
Structural Identifiers
SMILESCN(C)C1C2C(C3C(=C)C4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O
InChIInChI=1S/C22H22N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-6,10,14-15,17,25-27,30,32H,1H2,2-3H3,(H2,23,31)/t10-,14-,15+,17+,22+/m1/s1
InChIKeyXIYOPDCBBDCGOE-IWVLMIASSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow to orange solid
SolubilityWater solubility = 7548 mg/l at 21 °C

Methacycline CAS 914-00-1: Technical Procurement Baseline for First-Generation Tetracycline Antibiotics


Methacycline (CAS 914-00-1) is a semisynthetic first-generation tetracycline antibiotic, structurally derived from oxytetracycline via formal dehydration at the 6-position to yield a 6-methylene analogue . It exhibits broad-spectrum bacteriostatic activity against Gram-positive and Gram-negative bacteria through reversible binding to the 30S ribosomal subunit, inhibiting protein synthesis . Historically introduced by Pfizer in the 1960s as Rondomycin, methacycline belongs to pharmacokinetic Group 1 tetracyclines alongside oxytetracycline and demeclocycline [1]. While largely superseded clinically by second-generation agents doxycycline and minocycline, methacycline retains procurement relevance as a pharmaceutical reference standard, a synthetic precursor, and a research tool in non-antibiotic mechanistic studies .

Methacycline CAS 914-00-1: Why Tetracycline-Class Analogs Cannot Be Assumed Interchangeable in Specialized Applications


Tetracycline-class compounds exhibit substantial heterogeneity in oral bioavailability, tissue penetration, lipophilicity, and non-antibiotic off-target activities that preclude generic substitution without specific performance verification [1]. Methacycline is classified in Group 1 (poor absorption after food), whereas doxycycline and minocycline occupy Group 2 (reliable oral absorption), directly impacting experimental reproducibility and therapeutic equivalence [2]. In veterinary applications, methacycline, doxycycline, and minocycline demonstrate comparable high lipophilicity and milk-to-serum partitioning, distinguishing them from earlier tetracyclines and creating application-specific differentiation not captured by class-level assumptions [3]. Furthermore, methacycline exhibits potent epithelial-to-mesenchymal transition (EMT) inhibition in vitro and anti-fibrotic activity in vivo at concentrations distinct from its antibacterial mechanism, a property not uniformly shared across tetracycline analogs .

Methacycline CAS 914-00-1: Quantitative Differentiation Evidence vs. Tetracycline, Doxycycline, and Minocycline


Methacycline Exhibits 2–4× Greater In Vitro Antibacterial Activity vs. Tetracycline but Inferior to Doxycycline and Minocycline

Methacycline demonstrates approximately two- to fourfold greater in vitro antibacterial activity than tetracycline across multiple bacterial species [1]. However, second-generation agents doxycycline and minocycline exhibit superior in vitro activity compared to methacycline, though clinical significance of these differences is considered limited [2]. In susceptibility testing of 157 bacterial strains across 10 species, methacycline showed approximately equal activity to demethylchlortetracycline and was generally twofold to fourfold more active than tetracycline [1].

Antimicrobial susceptibility MIC comparison Tetracycline analogs In vitro potency

Methacycline Demonstrates Selective Inefficacy Against Pseudomonas mallei: A Negative Differentiation Criterion

In a comparative study evaluating tetracycline efficacy against Pseudomonas mallei (the causative agent of glanders), methacycline was explicitly characterized as inefficient, whereas minocycline was the most effective drug and doxycycline at 0.25 mg/kg achieved efficacy equivalent to chlortetracycline at 25 mg/kg [1]. MICs and MBCs were determined for eight P. mallei strains across minocycline, doxycycline, methacycline, and chlortetracycline, confirming methacycline's lack of therapeutic utility in this specific pathogen model [1].

Glanders Pseudomonas mallei Veterinary infectious disease Tetracycline efficacy

Methacycline Oral Bioavailability: 58% Absorption and Food Impairment vs. Reliable Absorption of Doxycycline and Minocycline

Methacycline exhibits approximately 58% oral absorption and belongs to Group 1 tetracyclines characterized by poor absorption after food [1]. In contrast, Group 2 tetracyclines (doxycycline and minocycline) demonstrate more reliable oral absorption that is essentially complete and less affected by food intake [1][2]. Minocycline absorption is more rapid than methacycline, demethylchlortetracycline, and doxycycline [2].

Pharmacokinetics Oral bioavailability Food-drug interaction Tetracycline absorption

Methacycline Lipophilicity Enables High Milk Transfer in Veterinary Applications: Comparable to Doxycycline and Minocycline

Among nine tetracycline analogues evaluated in lactating cows and ewes, the most lipophilic analogues—doxycycline, methacycline, and minocycline—were recovered in the greatest amounts in milk after intravenous injection and attained the highest ratios of milk-to-serum ultrafiltrate concentrations during equilibrium [1]. Methacycline's lipophilicity (reported logP values ranging from -0.3 to 0.26 depending on source and measurement conditions) positions it among the more tissue-penetrant tetracyclines .

Veterinary pharmacokinetics Milk partitioning Lipophilicity Tetracycline tissue distribution

Methacycline Inhibits TGF-β1-Induced EMT and Non-Smad Signaling (IC50 ≈5 μM) Without Affecting Smad Transcriptional Activity

Methacycline HCl is a potent epithelial-to-mesenchymal transition (EMT) inhibitor that blocks TGF-β1-induced non-Smad signaling pathways (JNK, p38, and Akt activation) with an IC50 of approximately 5 μM in A549 alveolar epithelial cells, without affecting Smad or β-catenin transcriptional activity . This non-antibiotic activity is mechanistically distinct from its ribosomal binding function and is not a universal property of all tetracyclines. In vitro, methacycline (1–20 μM, 48h) reduced TGF-β1-induced E-cadherin loss, downregulated α-SMA and collagen I mRNA, and inhibited cell migration by 40–60% at 20 μM . In a bleomycin-induced pulmonary fibrosis mouse model, methacycline (100 mg/kg/day intraperitoneal, starting day 10 post-bleomycin) improved survival at day 17 (p < 0.01) and reduced fibrosis markers .

Epithelial-mesenchymal transition TGF-β1 signaling Non-Smad pathways Pulmonary fibrosis JNK/p38/Akt inhibition

Methacycline Shows Antiviral Activity Against Zika Virus in Preclinical Model vs. No Reported Activity for Other Tetracyclines in This Indication

In a high-throughput screen of over 130,000 small molecules, methacycline was identified as a candidate Zika virus inhibitor targeting the viral protease [1]. In a mouse model, intravenous delivery of methacycline significantly reduced viral load in brain tissue and decreased the severity of virus-induced motor deficits [1]. This antiviral activity represents a repurposing application not currently established for other tetracycline analogs such as doxycycline or minocycline in Zika virus infection models, though the study authors note clinical trials would be needed to confirm therapeutic utility [1].

Zika virus Antiviral Neurological infection Drug repurposing Viral protease

Methacycline CAS 914-00-1: Evidence-Backed Procurement Scenarios Based on Quantitative Differentiation


Veterinary Pharmacokinetic Studies Requiring High Milk-Transfer Tetracycline Reference Standards

Methacycline, alongside doxycycline and minocycline, constitutes the high-lipophilicity subset of tetracyclines demonstrating maximal milk-to-serum partitioning in lactating ruminants [1]. For researchers developing analytical methods for tetracycline residue detection in dairy products or investigating mammary gland pharmacokinetics, methacycline provides a functionally equivalent alternative when doxycycline or minocycline reference standards are unavailable or cost-prohibitive. The compound's characterization in the Ziv and Sulman (1974) nine-analogue comparison study provides direct quantitative benchmarking for milk transfer studies [1].

Pulmonary Fibrosis and EMT Research Requiring Defined Non-Smad Pathway Inhibition

Methacycline offers a mechanistically validated tool compound for studies of TGF-β1-induced epithelial-to-mesenchymal transition (EMT) and non-Smad signaling pathways . With a reported IC50 of approximately 5 μM for JNK, p38, and Akt phosphorylation inhibition in A549 cells, and demonstrated in vivo anti-fibrotic efficacy in the bleomycin-induced pulmonary fibrosis mouse model (100 mg/kg/day IP, improved survival p < 0.01), methacycline enables dose-response studies requiring a tetracycline with well-characterized non-antibiotic activity . The compound's selective inhibition of non-Smad pathways without affecting Smad transcriptional activity makes it particularly suitable for dissecting TGF-β1 signaling branches.

Antimicrobial Susceptibility Studies Requiring First-Generation Tetracycline with Defined Intermediate Potency

For research programs investigating structure-activity relationships across tetracycline generations or establishing baseline comparator data for novel tetracycline derivatives, methacycline serves as a defined first-generation reference compound with documented 2–4× greater in vitro activity than tetracycline but predictably lower activity than second-generation agents doxycycline and minocycline [2]. This intermediate potency profile, combined with its Group 1 pharmacokinetic classification (58% absorption, food-impaired bioavailability), makes methacycline a valuable comparator in studies quantifying the pharmacological advantages of newer tetracycline-class compounds [3].

Pharmaceutical Quality Control and Analytical Method Development Requiring Certified Reference Material

Methacycline hydrochloride is available as a pharmaceutical secondary standard (Certified Reference Material) with multi-traceability to USP, EP, and BP primary standards, produced and certified in accordance with ISO 17034 and ISO/IEC 17025 . The compound is suitable for HPLC and GC analytical applications including pharmaceutical release testing, method development for qualitative and quantitative analyses, and food and beverage quality control testing . As noted in da Silva and Salgado (2012), HPLC methods have been most extensively employed for methacycline determination, providing a foundation of published analytical protocols for method validation [4].

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